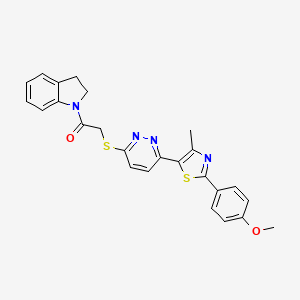

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4. It incorporates a thiophene species, which is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

The synthesis of thiophene-containing compounds like “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds .Molecular Structure Analysis

The pyridazine ring in “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

The reactivity of enaminones, which are used in the synthesis of “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide”, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .Physical And Chemical Properties Analysis

“6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” has a molecular weight of 318.4. Further physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

- Synthesis of Triazol-3-one Derivatives : Research has focused on the synthesis of 1,2,4-triazol-3-one derivatives through reactions involving morpholine, demonstrating antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Fandaklı et al., 2012).

- Tetrahydrobenzo[b]thiophene Derivatives : Studies have investigated the synthesis of carboxamide derivatives using secondary amines like morpholine under microwave irradiation, highlighting methods for creating heterocyclic compounds with potential biological activities (Abdalha et al., 2011).

- Cyclopenta[c]pyridine Derivatives : Efforts have been made to synthesize cyclopenta[c]pyridine derivatives using morpholine, showcasing the versatility of morpholine in facilitating the creation of novel heterocyclic systems (Dotsenko et al., 2008).

Molecular Interaction and Ultrasonic Studies

- Ultrasonic studies on synthesized Mannich bases involving morpholine have explored molecular interactions, providing insights into the nature of these interactions which could be relevant for understanding the properties of "6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide" (Basha & Padusha, 2019).

Antimicrobial and Antitumour Activity

- Antimicrobial and Antitumour Potential : Some studies have synthesized compounds structurally related to morpholino derivatives, showing effective inhibition on the proliferation of cancer cell lines and possessing antimicrobial properties. This highlights potential research applications in cancer therapy and infection control (Lu et al., 2017).

Zukünftige Richtungen

Thiophene-based analogs, like “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide”, are attracting great interest in industry as well as academia due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for the medicinal chemist .

Eigenschaften

IUPAC Name |

6-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(16-6-5-12-2-1-11-22-12)13-3-4-14(18-17-13)19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZHMSUTZCWZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2442249.png)

![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)

![(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid](/img/structure/B2442259.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)